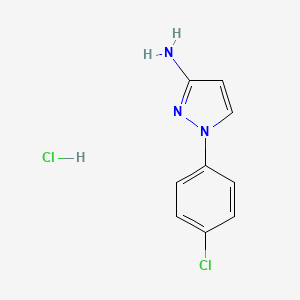

1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

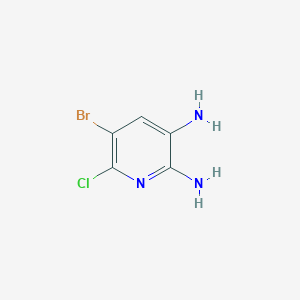

1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory.

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

- Synthesis of New Isoquinolines and Antitumor Agents : A study by Prabakaran, Manivel, and Khan (2010) focused on synthesizing new isoquinolines, including 3-(4-chlorophenyl)-1H-pyrazol derivatives, which showed potential as antitumor agents (Prabakaran, Manivel, & Khan, 2010).

- Development of Antitumor Pyrazoles : Rostom (2010) synthesized 1-(4-chlorophenyl)-1H-pyrazol derivatives linked to nitrogenous heterocycles. These compounds exhibited significant antitumor potential against various tumor cell lines (Rostom, 2010).

Antimicrobial and Anticancer Applications

- Antimicrobial and Anticancer Agents : Hafez, El-Gazzar, and Al-Hussain (2016) synthesized pyrazole derivatives, including 3-(4-chlorophenyl)-1H-pyrazol, which showed potent antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

Crystal Structure and Pharmacophore Studies

- Crystal Structure Analysis of Pyrazole Derivatives : Titi et al. (2020) analyzed the crystal structure of pyrazole derivatives, providing insights into their biological activity against breast cancer and microbes (Titi et al., 2020).

- Identification of Pharmacophore Sites : The study of pyrazole derivatives by Naveen et al. (2018) identified key pharmacophore sites for antitumor, antifungal, and antibacterial activities (Naveen et al., 2018).

Novel Syntheses and Chemical Properties

- Efficient Synthesis of Functionalized Pyrazoles : Shawali, Farghaly, and Aldahshoury (2010) reported an efficient method for synthesizing novel 3-heteroaryl-pyrazoles, providing insights into the chemical properties of these compounds (Shawali, Farghaly, & Aldahshoury, 2010).

Mecanismo De Acción

Target of Action

It is known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives can act as an antagonist/inverse agonist at h3 receptors . This means that they can bind to these receptors and either block their activity or cause an effect opposite to that which would usually be expected.

Biochemical Pathways

It is known that the antagonistic/inverse agonistic activity at h3 receptors can increase histamine synthesis and release . This can lead to increased communication to neurons in brain regions important for sleep and wakefulness .

Result of Action

It is known that the increased histamine synthesis and release caused by the antagonistic/inverse agonistic activity at h3 receptors can lead to increased communication to neurons in brain regions important for sleep and wakefulness .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3.ClH/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13;/h1-6H,(H2,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWAUAOTMHJJTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B3014709.png)

![N-isopropyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3014710.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dimethoxybenzoate](/img/structure/B3014713.png)

![N'-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B3014715.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B3014719.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B3014721.png)

![4-methoxy-N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B3014731.png)